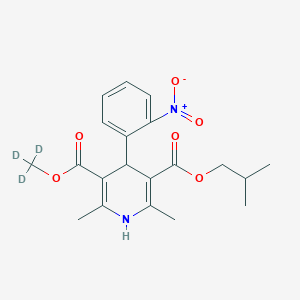
Nisoldipine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nisoldipine-d3 is a deuterated form of nisoldipine, a calcium channel blocker of the dihydropyridine class. It is primarily used in the treatment of hypertension and chronic stable angina pectoris. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of nisoldipine, as the presence of deuterium atoms can influence the metabolic stability and pharmacokinetic profile of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nisoldipine-d3 involves the incorporation of deuterium atoms into the nisoldipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of nisoldipine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the characterization and quality control of the compound.
Chemical Reactions Analysis
Types of Reactions
Nisoldipine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nisoldipine, such as nitroso, nitro, and amino derivatives, which can be further studied for their pharmacological properties.
Scientific Research Applications
Nisoldipine-d3 is widely used in scientific research for various applications:
Chemistry: It is used to study the metabolic pathways and stability of nisoldipine.
Biology: Researchers use it to investigate the effects of nisoldipine on cellular processes and calcium signaling.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of nisoldipine, leading to the development of improved therapeutic strategies.
Industry: The compound is used in the development of new formulations and drug delivery systems.
Mechanism of Action
Nisoldipine-d3, like nisoldipine, acts as a calcium channel blocker. It selectively inhibits L-type calcium channels in vascular smooth muscle cells, preventing the influx of calcium ions. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the pathways involved are related to calcium signaling and vascular tone regulation .
Comparison with Similar Compounds
Nisoldipine-d3 can be compared with other calcium channel blockers such as:
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.
Nifedipine: Similar to nisoldipine, nifedipine is used for vasospastic angina and hypertension.
This compound is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and provide valuable insights into the pharmacokinetics of nisoldipine.
Properties
Molecular Formula |
C20H24N2O6 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-O-(2-methylpropyl) 5-O-(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i5D3 |
InChI Key |
VKQFCGNPDRICFG-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C)C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


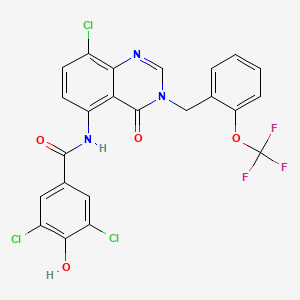
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
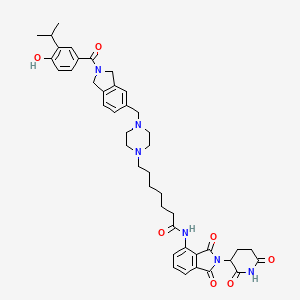
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)


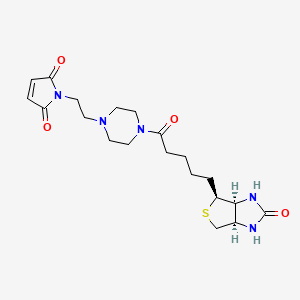
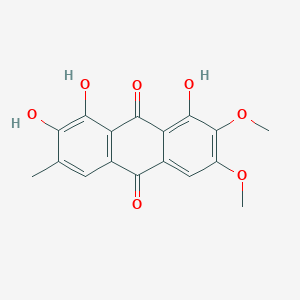
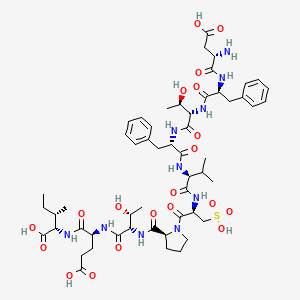
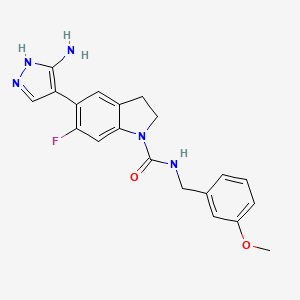
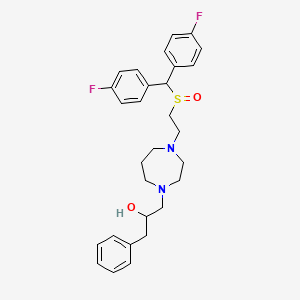
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
